molecular formula C18H15FN2O2S B14568697 N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide CAS No. 61384-00-7

N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide

Cat. No.: B14568697
CAS No.: 61384-00-7
M. Wt: 342.4 g/mol
InChI Key: UHGTUCKIQWFBSD-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methylphenoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

61384-00-7

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H15FN2O2S/c1-11-5-3-4-6-15(11)23-17-16(13-7-9-14(19)10-8-13)21-18(24-17)20-12(2)22/h3-10H,1-2H3,(H,20,21,22)

InChI Key

UHGTUCKIQWFBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(N=C(S2)NC(=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction using a suitable phenol derivative and an alkyl halide.

    Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(2-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-[4-(4-Fluorophenyl)-5-(2-methylphenoxy)-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

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